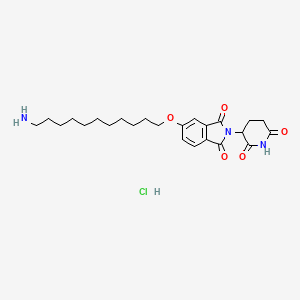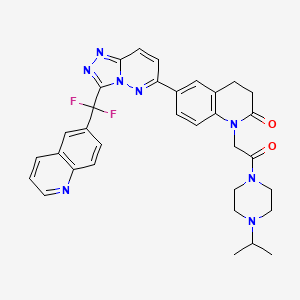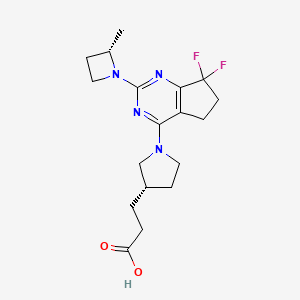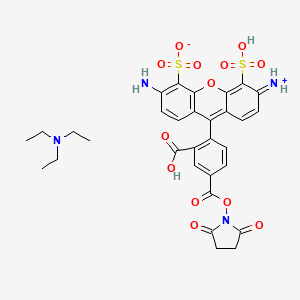
Tyk2-IN-16
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyk2-IN-16 is a small molecule inhibitor that targets Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the signaling pathways of various cytokines, including interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFNs). These cytokines are involved in immune responses and inflammation, making TYK2 a significant target for therapeutic interventions in autoimmune and inflammatory diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyk2-IN-16 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. One common method involves the use of DMSO (dimethyl sulfoxide) as a solvent, PEG300 (polyethylene glycol 300) for solubility, and Tween 80 as a surfactant. The reaction conditions typically include mixing these components and clarifying the solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Tyk2-IN-16 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tyk2-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of TYK2 in various chemical reactions and pathways.
Biology: Employed in cellular and molecular biology to investigate the signaling pathways mediated by TYK2.
Medicine: Explored as a potential therapeutic agent for autoimmune and inflammatory diseases, such as psoriasis and psoriatic arthritis.
Industry: Utilized in the development of new drugs targeting TYK2 and related pathways
Mechanism of Action
Tyk2-IN-16 exerts its effects by selectively inhibiting the activity of TYK2. It binds to the regulatory domain of TYK2, preventing the interaction between the regulatory and catalytic domains of the enzyme. This inhibition disrupts the downstream signaling pathways mediated by TYK2, including the activation of signal transducers and activators of transcription (STATs). By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines and modulates immune responses .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Tyk2-IN-16 include:
Deucravacitinib: An allosteric inhibitor of TYK2 that binds to the pseudokinase domain.
GLPG3667: A selective ATP-competitive inhibitor of TYK2.
QL-1200186: A small molecule inhibitor targeting the pseudokinase regulatory domain of TYK2 .
Uniqueness
This compound is unique due to its specific binding to the regulatory domain of TYK2, which provides greater selectivity and reduces the risk of off-target effects compared to other inhibitors that target the ATP-binding site. This selectivity makes this compound a promising candidate for therapeutic applications with potentially fewer side effects .
Properties
Molecular Formula |
C20H20F2N8O |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
N-[3-(3-cyano-3-methylpyrrolidin-1-yl)-1-[4-(1,1-difluoroethyl)pyrimidin-2-yl]pyrazolo[4,3-c]pyridin-6-yl]acetamide |
InChI |
InChI=1S/C20H20F2N8O/c1-12(31)26-16-8-14-13(9-25-16)17(29-7-5-19(2,10-23)11-29)28-30(14)18-24-6-4-15(27-18)20(3,21)22/h4,6,8-9H,5,7,11H2,1-3H3,(H,25,26,31) |
InChI Key |
RCXXJWBXCJATGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC=C2C(=C1)N(N=C2N3CCC(C3)(C)C#N)C4=NC=CC(=N4)C(C)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

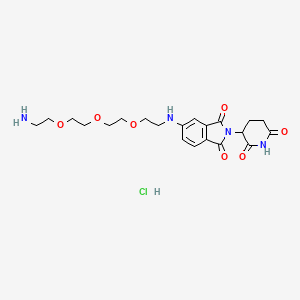
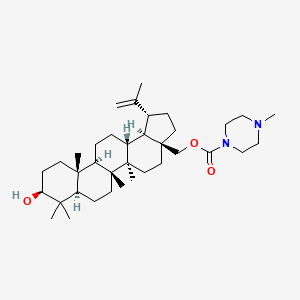
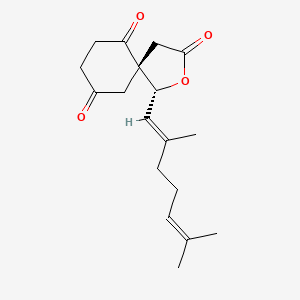
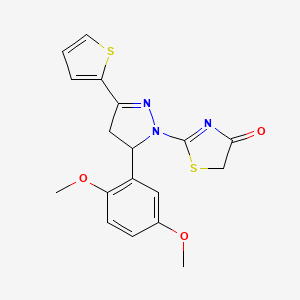
![4-[(1S)-6-chloro-2,3-dihydro-1H-inden-1-yl]-7,8-dimethoxyquinazoline](/img/structure/B12377038.png)
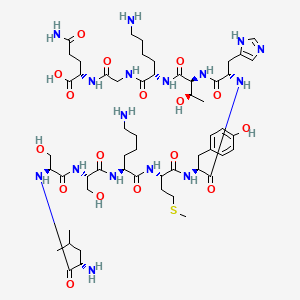
![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)
